Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCDXSYDSNLCLK-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732708 | |
| Record name | Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376348-79-7 | |
| Record name | Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate, a compound with potential pharmaceutical applications, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a carbamate functional group, which has implications for its biological activity, particularly in enzyme inhibition and receptor interactions.
The mechanism of action of this compound involves its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may modulate receptor activity as an agonist or antagonist, influencing downstream signaling pathways .
1. Enzyme Inhibition
Studies have shown that this compound exhibits significant enzyme inhibition properties. It has been primarily investigated for its ability to inhibit proteases and other enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as inflammation and cancer.
2. Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, molecular docking studies have indicated that it interacts with key proteins involved in cancer cell proliferation, such as EGFR tyrosine kinase. The compound demonstrated cytotoxic effects on various cancer cell lines, including colon and prostate cancer cells, suggesting its potential as an anticancer agent .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound, researchers utilized the MTT assay to assess cell viability in human colon (HT29) and prostate (DU145) cancer cell lines. The results indicated a dose-dependent reduction in cell viability, supporting the compound's potential as a therapeutic agent against these cancers .
Case Study 2: Enzyme Interaction Analysis
Another study focused on the interaction of this compound with specific enzymes relevant to metabolic disorders. The findings revealed that the compound effectively inhibited enzyme activity, which could be beneficial in treating conditions characterized by excessive enzymatic activity .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Stereochemical Variants
The compound’s activity and physicochemical properties are highly sensitive to stereochemistry and substituent positioning. Key analogs include:
Notes:
- The (R)-enantiomer of Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate (CAS 63219-70-5) exhibits identical molecular weight but distinct stereochemical interactions, affecting binding affinity in enzymatic assays .
- Introduction of chloro or naphthyl groups (e.g., in SARS-CoV-2 protease inhibitors) enhances target specificity but reduces solubility .
Preparation Methods
Synthesis of (1S)-3-Oxo-1-Phenylpropylamine
The chiral amine precursor, (1S)-3-oxo-1-phenylpropylamine, is synthesized through asymmetric aldol condensation or enzymatic resolution. For example:
-
Asymmetric Aldol Reaction : Using a chiral catalyst (e.g., proline-derived organocatalysts), benzaldehyde reacts with acetonitrile derivatives to yield the β-amino ketone with high enantiomeric excess (ee).
-
Enzymatic Resolution : Racemic 3-oxo-1-phenylpropylamine is treated with lipases or esterases to selectively deacylate one enantiomer, achieving >98% ee.
Carbamate Protection
The amine is reacted with benzyl chloroformate under basic conditions:
Conditions :
Challenges :
-
Overreduction of the ketone group during amine synthesis.
Stereoselective Synthesis Using Phase Transfer Catalysts (PTCs)
A patent detailing the synthesis of a related carfilzomib intermediate highlights the utility of PTCs in chiral carbamate synthesis. Adapting this method:
Catalytic Epoxidation and Amination
The ketone group in 3-oxo-1-phenylpropane is epoxidized using a chiral PTC (e.g., cinchona-derived catalysts) and hydrogen peroxide, followed by amination:
Key Parameters :
Carbamate Formation
The amine is protected using Cbz-Cl as described in Section 1.2.
Oxidation of Hydroxy Precursors
Benzyl [(1S)-3-hydroxy-1-phenylpropyl]carbamate (C₁₇H₁₉NO₃, MW 285.34 g/mol) serves as a precursor. Oxidation of the 3-hydroxy group to a ketone yields the target compound:
Oxidation Methods
-
Dess-Martin Periodinane (DMP) :
-
Swern Oxidation :
Using oxalyl chloride and dimethyl sulfide.
Yield : 78–85%.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Catalysts | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Conventional Cbz-Cl | Benzyl chloroformate, Et₃N | 70–85 | 98–99 | High |
| PTC Catalysis | ptc a, H₂O₂ | 80–94 | 90–95 | Moderate |
| Oxidation of Alcohol | DMP, DCM | 88–92 | 99 | High |
Advantages :
-
Conventional method : High enantiomeric purity and scalability.
-
PTC method : Avoids stoichiometric chiral auxiliaries.
-
Oxidation route : Utilizes stable alcohol precursors.
Limitations :
Q & A
Q. What are the standard synthetic routes for Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate, and how can reaction yields be optimized?
Answer: The compound is typically synthesized via a two-step process:
- Step 1: Reduction using lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours.
- Step 2: Hydrolysis with hydrochloric acid (HCl) and water in THF. This method achieves a 76% yield under optimized conditions .
For improved yields, consider adjusting stoichiometric ratios of reagents (e.g., N-ethyldiisopropylamine and sulfur trioxide pyridine complex in dichloromethane/DMSO at 0°C), which enhances reaction efficiency . Monitor reaction progress via TLC (Rf = 0.12 in 25:75 ethyl acetate/hexane) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
- Storage: Keep in sealed containers under dry, inert conditions (argon/nitrogen atmosphere) to prevent degradation. Avoid exposure to moisture or high temperatures .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid environmental release due to unknown ecotoxicological profiles .
Advanced Research Questions
Q. How can structural elucidation of this compound be performed, and what analytical techniques are most reliable?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H-NMR (500 MHz, CDCl₃) and ¹³C-NMR (125.8 MHz, CDCl₃) provide detailed structural confirmation. Key signals include δ 7.19–7.39 (aromatic protons) and δ 9.57 (carbamate NH) .
- Mass Spectrometry (MS): High-resolution ESI-MS (e.g., m/z 297.35 [M+H]⁺) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography: Use SHELX software for single-crystal analysis to resolve stereochemistry and verify the (1S) configuration .
Q. How can researchers address discrepancies in reported synthetic yields (e.g., 55% vs. 82%) for this compound?
Answer: Yield variations often arise from differences in:
- Reagent Purity: Use freshly distilled THF and anhydrous LiAlH₄ to minimize side reactions .
- Temperature Control: Maintain strict cryogenic conditions (e.g., 0°C) during ketone activation steps to suppress competing pathways .
- Workup Procedures: Optimize extraction (e.g., ethyl acetate/1M HCl partitioning) and crystallization (hexane/ethyl acetate) to improve recovery .
Q. What methodologies are used to evaluate the biological activity of this compound, such as protease inhibition?
Answer:
- Enzyme Assays: Measure inhibition constants (Ki) against SARS-CoV-2 main protease (Mpro) using fluorogenic substrates. For example, IC₅₀ values <0.4 µM indicate potent activity .
- Structural-Activity Relationship (SAR) Studies: Modify the carbamate or phenyl groups and test analogs for enhanced selectivity. Computational docking (e.g., AutoDock Vina) predicts binding modes to active sites .
- Antibacterial Screening: Test LpxC inhibition (a target in Gram-negative bacteria) via LCMS-based assays to quantify substrate turnover .
Q. How can researchers ensure reproducibility in crystallographic studies of this compound?
Answer:
- Crystallization: Use vapor diffusion with solvents like dichloromethane/hexane. Slow evaporation at 4°C promotes single-crystal growth .
- Data Collection: Employ synchrotron radiation for high-resolution datasets (≤1.0 Å). Refine structures using SHELXL with restraints for disordered moieties .
- Validation: Cross-check results with CCDC databases and validate geometry via PLATON .
Methodological Challenges & Solutions
Q. What strategies mitigate racemization during synthesis of the (1S)-configured product?
Answer:
- Chiral Auxiliaries: Use (S)-proline-derived catalysts to enforce stereochemical control during ketone reduction .
- Low-Temperature Reactions: Perform reactions at ≤0°C to minimize epimerization.
- Analytical Monitoring: Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (e.g., 96:4 er) .
Q. How can researchers resolve solubility issues in aqueous biological assays?
Answer:
- Co-solvents: Prepare stock solutions in DMSO (≤1% v/v final concentration) to maintain compound stability.
- Surfactants: Use Tween-20 or cyclodextrins to enhance dispersion in buffer systems .
- Prodrug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) temporarily to improve solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
